molecular formula C8H7FN2 B11921352 6-Fluoro-3-methylimidazo[1,2-A]pyridine

6-Fluoro-3-methylimidazo[1,2-A]pyridine

Katalognummer: B11921352
Molekulargewicht: 150.15 g/mol
InChI-Schlüssel: NXCFTQLXQFLFOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with a fluorinated aldehyde or ketone. This reaction is often catalyzed by iodine and proceeds through a series of steps including condensation, cyclization, and oxidative aromatization . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-3-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of key enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison: 6-Fluoro-3-methylimidazo[1,2-A]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to biological targets . These properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H7FN2

Molekulargewicht

150.15 g/mol

IUPAC-Name

6-fluoro-3-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7FN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3

InChI-Schlüssel

NXCFTQLXQFLFOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2N1C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.